Journal Name:Materials Today Chemistry
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jechem.2023.06.043
Sluggish reaction kinetics of oxygen evolution reaction (OER), resulting from multistep proton-coupled electron transfer and spin constriction, limits overall efficiency for most reported catalysts. Herein, using modeled ZnFe2−xNixO4 (0 ≤ x ≤ 0.4) spinel oxides, we aim to develop better OER electrocatalyst through combining the construction of ferromagnetic (FM) ordering channels and generation of highly active reconstructed species. The number of symmetry-breaking Fe–O–Ni structure links to the formation of FM ordering electron transfer channels. Meanwhile, as the number of Ni3+ increases, more ligand holes are formed, beneficial for redirecting surface reconstruction. The electro-activated ZnFe1.6Ni0.4O4 shows the highest specific activity, which is 13 and 2.5 times higher than that of ZnFe2O4 and unactivated ZnFe1.6Ni0.4O4, and even superior to the benchmark IrO2 under the overpotential of 350 mV. Applying external magnetic field can make electron spin more aligned, and the activity can be further improved to 39 times of ZnFe2O4. We propose that intriguing FM exchange-field interaction at FM/paramagnetic interfaces can penetrate FM ordering channels into reconstructed oxyhydroxide layers, thereby activating oxyhydroxide layers as spin-filter to accelerate spin-selective electron transfer. This work provides a new guideline to develop highly efficient spintronic catalysts for water oxidation and other spin-forbidden reactions.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.jechem.2023.06.024
Electrochemical CO2 reduction into energy-carrying compounds, such as formate, is of great importance for carbon neutrality, which however suffers from high electrical energy input and liquid products crossover. Herein, we fabricated self-supported ultrathin NiCo layered double hydroxides (LDHs) electrodes as anode for methanol electrooxidation to achieve a high formate production rate (5.89 mmol h–1 cm–2) coupled with CO2 electro-reduction at the cathode. A total formate faradic efficiency of both anode for methanol oxidation and cathode for CO2 reduction can reach up to 188% driven by a low cell potential of only 2.06 V at 100 mA cm–2 in membrane-electrode assembly (MEA). Physical characterizations demonstrated that Ni3+ species, formed on the electrochemical oxidation of Ni-containing hydroxide, acted as catalytically active species for the oxidation of methanol to formate. Furthermore, DFT calculations revealed that ultrathin LDHs were beneficial for the formation of Ni3+ in hydroxides and introducing oxygen vacancy in NiCo-LDH could decrease the energy barrier of the rate-determining step for methanol oxidation. This work presents a promising approach for fabricating advanced electrodes towards electrocatalytic reactions.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.jechem.2023.06.020
With the popularity and widespread applications of electronics, higher demands are being placed on the performance of battery materials. Due to the large difference in electronegativity between fluorine and carbon atoms, doping fluorine atoms in nanocarbon-based materials is considered an effective way to improve the performance of used battery. However, there is still a blank in the systematic review of the mechanism and research progress of fluorine-doped nanostructured carbon materials in various batteries. In this review, the synthetic routes of fluorinated/fluorine-doped nanocarbon-based (CFx) materials under different fluorine sources and the function mechanism of CFx in various batteries are reviewed in detail. Subsequently, judging from the dependence between the structure and electrochemical performance of nanocarbon sources, the progress of CFx based on different dimensions (0D–3D) for primary battery applications is reviewed and the balance between energy density and power density is critically discussed. In addition, the roles of CFx materials in secondary batteries and their current applications in recent years are summarized in detail to illustrate the effect of introducing F atoms. Finally, we envisage the prospect of CFx materials and offer some insights and recommendations to facilitate the further exploration of CFx materials for various high-performance battery applications.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.jechem.2023.06.018
Hydrogenase is a paradigm of highly efficient biocatalyst for H2 production and utilization evolved in nature. A dilemma is that despite the high activity and efficiency expected for hydrogenases as promising catalysts for the hydrogen economy, the poor oxygen tolerance and low yield of hydrogenases largely hinder their practical application. In these years, the enigmas surrounding hydrogenases regarding their structures, oxygen tolerance, mechanisms for catalysis, redox intermediates, and proton-coupled electron transfer schemes have been gradually elucidated; the schemes, which can well couple hydrogenases with other highly efficient (in)organic and biological catalysts to build novel reactors and drive valuable reactions, make it possible for hydrogenases to find their niches. To see how scientists put efforts to tackle this issue and design novel reactors in the fields where hydrogenases play crucial roles, in this review, recent advances were summarized, including different strategies for protecting enzyme molecules from oxygen, enzyme-based assembling systems for H2 evolution in the photoelectronic catalysis, enzymatic biofuel cells for H2 utilization and storage and the efficient electricity-hydrogen-carbohydrate cycle for high-purity hydrogen and biofuel automobiles. Limitations and future perspectives of hydrogenase-based applications in H2 production and utilization with great impact are discussed. In addition, this review also provides a new perspective on the use of biohydrogen in healthcare beyond energy.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.jechem.2023.05.050
A composite separator of SiC/PVDF-HFP was synthesized for lithium-ion batteries with high thermal and mechanical stabilities. Benefiting from the nanoscale, high hardness, and melting point of SiC, SiC/PVDF-HFP with highly uniform microstructure was obtained. This polarization caused by barrier penetration was significantly restrained. Due to the Si-F bond between SiC and PVDF-HFP, the structural stability has been obviously enhanced, which could suppress the growth of lithium (Li) dendrite. Furthermore, some 3D reticulated Si nanowires are found on the surface of Li anode, which also greatly inhibit Li dendrites and result in irregular flakes of Li metal. Especially, the shrinkage of 6% SiC/PVDF-HFP at 150 °C is only 5%, which is notably lower than those of PVDF-HFP and Celgard2500. The commercial LiFePO4 cell assembled with 6% SiC/PVDF-HFP possesses a specific capacity of 157.8 mA h g−1 and coulomb efficiency of 98% at 80 °C. In addition, the tensile strength and modulus of 6% SiC/PVDF-HFP could reach 14.6 and 562 MPa, respectively. And a small deformation (1000 nm) and strong deformation recovery are obtained under a high additional load (2.3 mN). Compared with PVDF-HFP and Celgard2500, the symmetric Li cell assembled with 6% SiC/PVDF-HFP has not polarized after 900 cycles due to its excellent mechanical stabilities. This strategy provides a feasible solution for the composite separator of high-safety batteries with a high temperature and impact resistance.
Lithium-ion battery degradation trajectory early prediction with synthetic dataset and deep learning
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jechem.2023.06.036
Knowing the long-term degradation trajectory of Lithium-ion (Li-ion) battery in its early usage stage is critical for the maintenance of the battery energy storage system (BESS) in reality. Previous battery health diagnosis methods focus on capacity and state of health (SOH) estimation which can receive only the short-term health status of the cell. This paper proposes a novel degradation trajectory prediction method with synthetic dataset and deep learning, which enables to grasp the characterization of the cell’s health at a very early stage of Li-ion battery usage. A transferred convolutional neural network (CNN) is chosen to finalize the early prediction target, and the polynomial function based synthetic dataset generation strategy is designed to reduce the costly data collection procedure in real application. In this thread, the proposed method needs one full lifespan data to predict the overall degradation trajectories of other cells. With only the full lifespan cycling data from 4 cells and 100 cycling data from each cell in experimental validation, the proposed method shows a good prediction accuracy on a dataset with more than 100 commercial Li-ion batteries.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jechem.2023.06.014
Achieving highly-efficient and stable perovskite solar cells (PSCs) with a simplified structure remains challenging, despite the tremendous potential for reducing preparation cost and facile processability by removing hole transport layer (HTL). In this work, eco-friendly glucose (Gl) as an interface modifier for HTL-free narrow bandgap tin-lead (Sn-Pb) PSCs is proposed. Gl not only enhances the wettability of the indium tin oxide to promote perovskite heterogeneous nucleation on substrate, but also realizes defect passivation by interacting with uncoordinated Pb2+ and Sn2+ in perovskite films. As a result, the quality of the perovskite films has been significantly improved, accompanied by reduced defects of bottom interface and optimized energy level structure of device, leading to an efficiency increase and a less nonradiative voltage loss of 0.102 V (for a bandgap of ∼1.26 eV). Consequently, the optimized PSC delivers an unprecedented efficiency over 21% with high open-circuit voltage and enhanced stability, outperforming the control device. This work demonstrates a cost-effective approach to develop simplified structure high efficiency HTL-free Sn-Pb PSC.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.jechem.2023.05.051
Passive daytime radiative cooling (PDRC) is useful for thermal management because it allows an object to emit terrestrial heat into space without the use of additional energy. To produce sub-ambient temperatures under direct sunlight, PDRC materials are designed to reduce their absorption of solar energy and to enhance their long-wavelength infrared (LWIR) emissivity. In recent years, many photonic structures and polymer composites have been studied to improve the cooling system of buildings. However, in cold weather (i.e., during winter in cold climates), buildings need to be kept warm rather than cooled due to heat loss. To overcome this limitation, temperature-responsive radiative cooling is a promising alternative. In the present study, adaptive radiative cooling (ARC) film fabricated from a polydimethylsiloxane/hollow SiO2 microsphere/thermochromic pigment composite was investigated. We found that the ARC film absorbed solar radiation under cold conditions while exhibiting radiative cooling at ambient temperatures above 40 °C. Thus, in outdoor experiments, the ARC film achieved sub-ambient temperatures and had a theoretical cooling power of 63.2 W/m2 in hot weather. We also demonstrated that radiative cooling with an energy harvesting system could be used to improve the energy management of buildings, with the thermoelectric module continuously generating output power using the ARC film. Therefore, we believe that our proposed ARC film can be employed for efficient thermal management of buildings and all-season energy harvesting in the near future.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jechem.2023.06.028
Microbial fuel cells (MFCs) are a well-known technology used for bioelectricity production from the decomposition of organic waste via electroactive microbes. Fat, oil, and grease (FOG) as a new substrate in the anode and microalgae in the cathode were added to accelerate the electrogenesis. The effect of FOG concentrations (0.1%, 0.5%, 1%, and 1.5%) on the anode chamber was investigated. The FOG degradation, volatile fatty acid (VFAs) production, and soluble chemical oxygen demand along with voltage output kinetics were analyzed. Moreover, the microbial community analysis and active functional enzymes were also evaluated. The maximum power and current density were observed at 0.5% FOG which accounts for 96 mW m−2 (8-folds enhancement) and 560 mA m−2 (3.7-folds enhancement), respectively. The daily voltage output enhanced upto 2.3-folds with 77.08% coulombic efficiency under 0.5% FOG, which was the highest among all the reactors. The 0.5% FOG was degraded >85%, followed by a 1% FOG-loaded reactor. The chief enzymes in β-oxidation and electrogenesis were acetyl-CoA C-acetyltransferase, riboflavin synthase, and riboflavin kinase. The identified enzymes symbolize the presence of Clostridium sp. (>15%) and Pseudomonas (>10%) which served as electrochemical active bacteria (EAB). The major metabolic pathways involved in electrogenesis and FOG degradation were fatty acid biosynthesis and glycerophospholipid metabolism. Utilization of lipidic-waste (such as FOG) in MFCs could be a potential approach for simultaneous biowaste utilization and bioenergy generation.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jechem.2023.06.017
Developing efficient, low-cost non-noble metal-based bifunctional catalysts to achieve excellent hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) kinetics in alkaline media is challenging but very meaningful. However, improving the electronic structure of the catalyst to optimize the adsorption of intermediates and reduce the reaction energy barrier is the key to improve the reaction efficiency. Herein, a V-doped Co2P coupled with high-entropy MXene heterostructure catalyst (V-Co2P@HE) was prepared by a two-step electrodeposition and controlled phosphorization process. The analyses of X-ray absorption spectroscopy, X-ray photoelectron spectroscopy and theoretical calculations jointly show that the introduction of V and the strong electron coupling between the two components optimize the adsorption energy of water molecules and reaction intermediates. Benefiting from the abundant active sites and optimizing intermediate adsorption energy and heterogeneous interface electronic structure, V-Co2P@HE has excellent HER and OER activity and long-term stability under alkaline condition. In particular, when assembled as cathode and anode, the bifunctional V-Co2P@HE catalyst can drive a current density of 10 mA cm−2 with only 1.53 V. This work provides new strategies for the application of high-entropy MXene and the design of novel non-noble metal-based bifunctional electrolytic water catalysts.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |